![molecular formula C18H21ClN6O B2541853 2-(4-(1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethanol CAS No. 903200-73-7](/img/structure/B2541853.png)
2-(4-(1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4-(1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethanol” belongs to the class of organic compounds known as 4-benzylpiperidines . These are organic compounds containing a benzyl group attached to the 4-position of a piperidine .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed using X-ray crystallography . The analysis suggested that the compound exhibited productive binding of the chlorobenzyl group within a lipophilic pocket formed by P-loop residues in PKB .Chemical Reactions Analysis
The compound is an ATP-competitive inhibitor, providing nanomolar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .科学的研究の応用
Arylpiperazine Derivatives and Their Metabolic Pathways
Arylpiperazine derivatives, including compounds structurally related to 2-(4-(1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethanol, have been explored for their potential in treating depression, psychosis, or anxiety. These compounds undergo extensive metabolism, involving CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, which exhibit a variety of serotonin receptor-related effects in humans and animals. Their distribution in tissues, including the brain, and their transformation through CYP2D6-dependent oxidation highlight their pharmacological significance and the complexity of their metabolic pathways (S. Caccia, 2007).
Dipeptidyl Peptidase IV (DPP IV) Inhibitors
The role of DPP IV inhibitors in treating type 2 diabetes mellitus (T2DM) has been extensively reviewed, with chemical groups including pyrrolidines, thiazolidines, and notably, piperazines and pyrimidines, among others, being explored for their antidiabetic properties. This highlights the ongoing research into finding new DPP IV inhibitors despite the availability of marketed compounds, underscoring the potential for compounds like this compound to contribute to this field (Laura Mendieta, T. Tarragó, E. Giralt, 2011).
Quinoxaline Compounds
The chemistry and properties of quinoxaline and its analogs, which share structural similarities with this compound, have been explored for their potential in various applications, including pharmaceuticals and antibiotics. The review of quinoxaline compounds, their synthesis, and their biological activities provides insight into the versatility of these compounds in scientific research (Aastha Pareek and Dharma Kishor, 2015).
Pyrazolo[1,5-a]pyrimidine Scaffold in Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold, integral to compounds like this compound, has displayed a wide range of medicinal properties, including anticancer and anti-inflammatory effects. This review emphasizes the structure-activity relationship (SAR) studies and the potential for further exploration of this scaffold in developing drug candidates, indicating the breadth of research applications for such compounds (S. Cherukupalli, R. Karpoormath, B. Chandrasekaran, et al., 2017).
作用機序
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidines, are known to interact with various targets, including protein kinases . The specific target of “2-(4-(1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethanol” would depend on its exact structure and any modifications it might have.
Mode of Action
Many kinase inhibitors function by competitively binding to the ATP-binding pocket of the kinase, preventing ATP from binding and thus inhibiting the kinase’s activity . If “this compound” is a kinase inhibitor, it might work in a similar way.
Biochemical Pathways
The affected pathways would depend on the specific kinase or other target that the compound interacts with. Kinases are involved in a wide variety of cellular processes, so the downstream effects could be quite diverse .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on many factors, including its size, charge, lipophilicity, and the presence of specific functional groups. For example, compounds containing piperidine rings, like this one, often have good oral bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific target and pathway it affects. For example, if it inhibits a kinase involved in cell proliferation, it might slow down or stop the growth of cells .
将来の方向性
特性
IUPAC Name |
2-[4-[1-[(2-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN6O/c19-16-4-2-1-3-14(16)12-25-18-15(11-22-25)17(20-13-21-18)24-7-5-23(6-8-24)9-10-26/h1-4,11,13,26H,5-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTVCWRUKMVYSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC=NC3=C2C=NN3CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2541770.png)
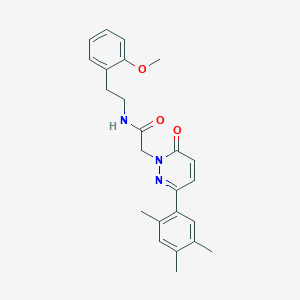
![4-methoxy-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2541775.png)
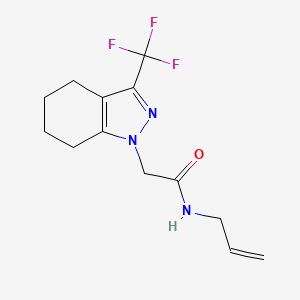
![Tert-butyl 7-[(6-chloropyridazin-3-yl)methyl]-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2541778.png)
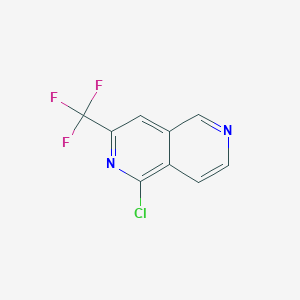
![[6-(1-Azepanyl)-3-pyridinyl]methanamine](/img/structure/B2541781.png)
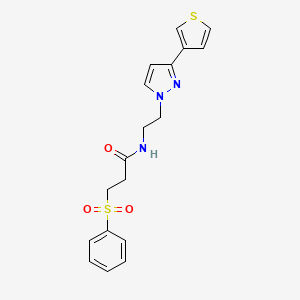
![3,5-dimethyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2541783.png)
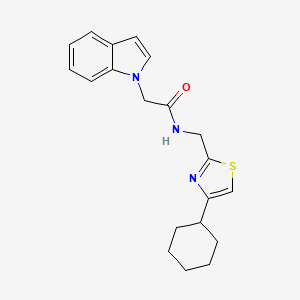
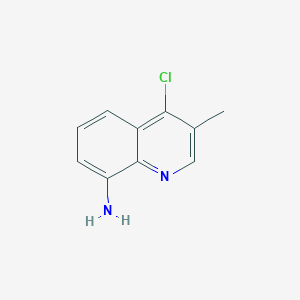
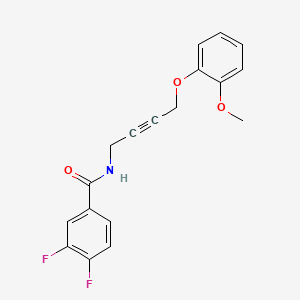
![3-(2-chlorobenzyl)-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2541789.png)
![6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2541792.png)
